molecular formula C15H17N3O4S B213700 2-[(4-methoxyphenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide

2-[(4-methoxyphenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide

Cat. No. B213700
M. Wt: 335.4 g/mol
InChI Key: FUOPAOLIUIXNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methoxyphenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a hydrazinecarboxamide derivative that has shown promising results in various fields of research, including cancer treatment, drug discovery, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide involves the inhibition of various enzymes that are involved in cancer cell growth and proliferation. The compound has been found to inhibit the activity of enzymes such as carbonic anhydrase, which is involved in the regulation of pH in cancer cells, and histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cancer cell growth and proliferation, and the regulation of pH in cancer cells. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-methoxyphenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide in lab experiments include its potential as a lead compound for drug discovery, its ability to inhibit various enzymes involved in cancer cell growth and proliferation, and its anti-inflammatory and antioxidant properties. However, the limitations of using the compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 2-[(4-methoxyphenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide. These include further studies on its potential as a lead compound for drug discovery, the development of new inhibitors for various enzymes, and the determination of its safety and efficacy in humans. Additionally, the compound may have potential applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress. Further studies are needed to determine the full potential of this compound in scientific research.

Synthesis Methods

The synthesis of 2-[(4-methoxyphenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide involves the reaction of 4-methoxybenzene-1-sulfonyl chloride with 3-methylphenylhydrazine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain a pure form of the compound.

Scientific Research Applications

The compound has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also shown potential in drug discovery, as it can be used as a lead compound for the development of new drugs. Additionally, it has been studied for its potential use in medicinal chemistry, particularly in the design of new inhibitors for various enzymes.

properties

Product Name

2-[(4-methoxyphenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide

Molecular Formula

C15H17N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

1-[(4-methoxyphenyl)sulfonylamino]-3-(3-methylphenyl)urea

InChI

InChI=1S/C15H17N3O4S/c1-11-4-3-5-12(10-11)16-15(19)17-18-23(20,21)14-8-6-13(22-2)7-9-14/h3-10,18H,1-2H3,(H2,16,17,19)

InChI Key

FUOPAOLIUIXNLG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)NNS(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NNS(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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